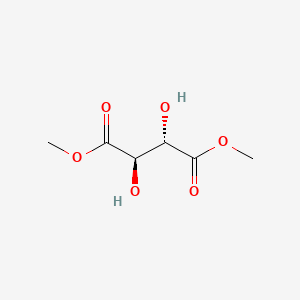
(2R,3S)-Dimethyl 2,3-dihydroxysuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-Dimethyl 2,3-dihydroxysuccinate is a useful research compound. Its molecular formula is C6H10O6 and its molecular weight is 178.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
One of the primary applications of (2R,3S)-Dimethyl 2,3-dihydroxysuccinate lies in organic synthesis as a chiral building block. Its stereochemistry allows for the production of various enantiomerically pure compounds through asymmetric synthesis.
Stereoselective Reactions
The compound is particularly useful in stereoselective reactions, such as aldol reactions and Michael additions. For instance, it has been utilized to synthesize important natural products like antrocin, which exhibits antiproliferative activity against cancer cells .
Pharmaceutical Applications
This compound has garnered attention in pharmaceutical research due to its potential therapeutic properties.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer activity. For example, studies have shown that specific derivatives can inhibit the proliferation of breast cancer cells effectively .
Drug Development
The compound's ability to form stable complexes with various biological targets makes it a candidate for drug development. Its structural features allow for modifications that can enhance bioavailability and efficacy.
| Therapeutic Area | Compound Derivative | Activity |
|---|---|---|
| Cancer | Antrocin | IC50: 0.6 μM |
| Drug Development | Various derivatives | Enhanced bioavailability |
Biochemical Applications
In biochemistry, this compound serves as a substrate for enzymatic reactions and plays a role in metabolic pathways.
Enzyme Substrate
The compound is utilized as a substrate in enzymatic assays to study enzyme kinetics and mechanisms. Its dihydroxy structure allows it to interact with specific enzymes involved in metabolic processes.
Metabolic Studies
Studies involving this compound help elucidate metabolic pathways related to succinate metabolism and its role in cellular respiration.
| Application | Details |
|---|---|
| Enzyme Kinetics | Used as a substrate for specific enzymes |
| Metabolic Pathways | Investigated for succinate metabolism |
Case Study 1: Synthesis of Antrocin
A detailed study conducted by researchers demonstrated the successful synthesis of antrocin using this compound as a starting material through stereoselective aldol reactions . The study highlighted the efficiency of the reaction conditions and the purity of the final product.
Case Study 2: Anticancer Activity Assessment
In another study focused on anticancer properties, derivatives of this compound were tested against various cancer cell lines. The results indicated that certain modifications significantly enhanced the cytotoxic effects against metastatic breast cancer cells .
Propiedades
Número CAS |
13171-64-7; 5057-96-5; 608-68-4 |
|---|---|
Fórmula molecular |
C6H10O6 |
Peso molecular |
178.14 |
Nombre IUPAC |
dimethyl (2R,3S)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3/t3-,4+ |
Clave InChI |
PVRATXCXJDHJJN-ZXZARUISSA-N |
SMILES |
COC(=O)C(C(C(=O)OC)O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















